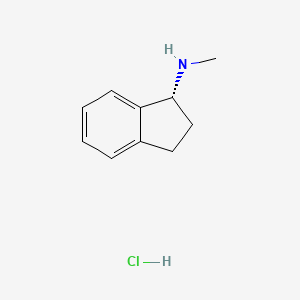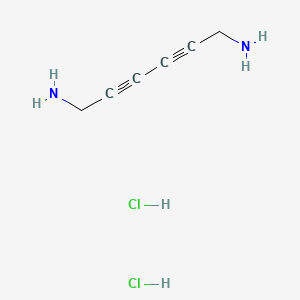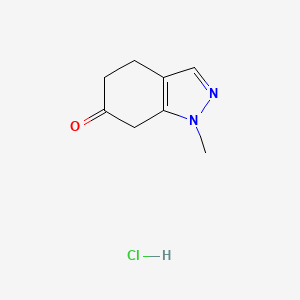![molecular formula C16H21NO4 B13456295 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid](/img/structure/B13456295.png)
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid is a complex organic compound with a molecular structure that includes a piperidine ring substituted with a benzyloxycarbonyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-methylpiperidine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, which allow for better control over reaction conditions and higher throughput. Additionally, the use of automated synthesis equipment can improve reproducibility and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazin-2-yl}acetic acid: This compound has a similar structure but includes a tert-butoxycarbonyl group instead of a methyl group.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound includes an oxazolidinone ring instead of a piperidine ring.
Uniqueness
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex molecules and as a tool in various scientific research applications.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
2-(4-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(11-14(18)19)7-9-17(10-8-16)15(20)21-12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,19) |
InChI-Schlüssel |
XERRUHNIBLVNDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)






![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)



![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)

